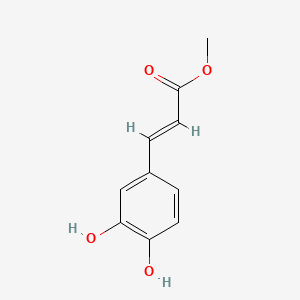

Methyl caffeate

Descripción general

Descripción

Methyl caffeate is an ester of caffeic acid, a naturally occurring phenolic compound. It is known for its various biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties. This compound can be found in the fruit of Solanum torvum and is recognized for its α-glucosidase inhibitory activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl caffeate can be synthesized via a modified Wittig reaction, which is a crucial tool in organic chemistry for constructing unsaturated carbon–carbon bonds. The reaction is typically performed in an aqueous medium at 90°C. The presence of unprotected hydroxyl groups in the phenyl ring is essential for the reaction’s success .

Industrial Production Methods: Industrial production of this compound often involves the transesterification of caffeic acid with methanol. This process can be catalyzed by various enzymes, such as lipases, in an ionic liquid medium . This method is advantageous due to its mild reaction conditions and environmentally friendly nature.

Análisis De Reacciones Químicas

Types of Reactions: Methyl caffeate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxyl groups, often using reagents like acyl chlorides or alkyl halides.

Major Products: The oxidation of this compound can yield bioactive products, including dimerization products with strong antitumor activity .

Aplicaciones Científicas De Investigación

Methyl caffeate (MC) is a naturally occurring ester of caffeic acid (CA) found in various plant species . Research has demonstrated that MC possesses a range of biological activities, including antioxidant, anti-inflammatory, anti-microbial, anti-cancer, anti-diabetic, and neuroprotective properties .

Scientific Research Applications

- Neuroprotection: Studies indicate that MC can protect against neuronal cell damage caused by hydrogen peroxide, suggesting potential applications in neurodegenerative disorders .

- Anti-diabetic Effects: Research suggests that MC may aid in the management of type 2 diabetes mellitus (T2DM) . It has been shown to enhance the expression of proteins related to pancreatic β-cell metabolism and improve glucose tolerance .

- Antimicrobial Activity: MC has demonstrated activity against Pseudomonas aeruginosa, which may be attributed to its ability to complex with the cell wall and inhibit its function . It also exhibits antimycobacterial activity, suggesting its potential in drug development .

- Antioxidant Properties: this compound has been identified as an antioxidant . It can increase the oxidative stability and antioxidant capacity of olive oil .

- α-Glucosidase Inhibition: this compound acts as an inhibitor of rat intestinal α-glucosidase (sucrase and maltase) . This inhibitory action suggests a potential antidiabetic application .

Research Findings

Case Studies

- Neuroprotection: this compound (MC) at micromolar concentrations attenuated neuronal cell damage induced by hydrogen peroxide (H2O2) in human neuroblastoma SH-SY5Y cells and in mouse primary neuronal cell cultures .

- Type 2 Diabetes Mellitus: this compound (6) isolated from PRPE may aid in the management of T2DM .

- Antimicrobial Activity: this compound was found to be active against P. aeruginosa, potentially due to its ability to complex with the cell wall, which inhibits its function .

- Antioxidant Properties: this compound's presence increases the oxidative stability, the antioxidant capacity, and the total phenolic content of olive oil samples .

Mecanismo De Acción

Methyl caffeate exerts its effects through various molecular targets and pathways:

Antidiabetic Effect: It inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing blood glucose levels.

Anti-inflammatory Effect: this compound down-regulates senescence-associated secretory phenotype factors such as interleukin-1α, interleukin-1β, interleukin-6, interleukin-8, granulocyte-macrophage colony-stimulating factor, chemokine (C-X-C motif) ligand 1, monocyte chemoattractant protein-2, and matrix metalloproteinase-3.

Comparación Con Compuestos Similares

Methyl caffeate is unique compared to other similar compounds due to its specific biological activities and molecular targets. Similar compounds include:

Caffeic Acid: The parent compound of this compound, known for its antioxidant and anti-inflammatory properties.

Ethyl Caffeate: Another ester of caffeic acid with similar biological activities but different pharmacokinetic properties.

Chlorogenic Acid: A related compound with strong antioxidant activity, commonly found in coffee.

This compound stands out due to its potent α-glucosidase inhibitory activity and its ability to enhance glucose-stimulated insulin secretion, making it a promising candidate for managing diabetes and related metabolic disorders .

Actividad Biológica

Methyl caffeate (MC), a naturally occurring ester of caffeic acid, has garnered attention for its diverse biological activities, including neuroprotection, antioxidant properties, anticancer effects, and potential benefits in managing diabetes. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which includes a methyl group attached to the caffeic acid backbone. This structural modification enhances its bioactivity compared to caffeic acid alone. The molecular formula is , and it is soluble in organic solvents, which facilitates its extraction from various plant sources.

1. Neuroprotective Effects

Research has demonstrated that this compound exhibits significant neuroprotective properties. A study involving human neuroblastoma SH-SY5Y cells showed that MC reduced neuronal cell damage induced by hydrogen peroxide (H₂O₂). This protective effect was associated with the inhibition of apoptotic pathways, specifically caspase-3 and cathepsin D, indicating that MC may serve as a potential therapeutic agent for neurodegenerative diseases like Parkinson's disease .

Table 1: Neuroprotective Effects of this compound

| Study | Model | Concentration | Effect |

|---|---|---|---|

| Garrido et al. (2020) | SH-SY5Y Cells | Micromolar | Reduced H₂O₂-induced damage |

| Garrido et al. (2020) | Primary Neurons | Micromolar | Inhibited necrosis and apoptosis |

2. Antioxidant Activity

This compound possesses robust antioxidant properties, which contribute to its neuroprotective effects. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This activity is crucial in preventing cellular damage associated with chronic diseases .

3. Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Table 2: Anticancer Effects of this compound

| Cancer Cell Line | Concentration | Mechanism |

|---|---|---|

| HeLa | Varies | Induces apoptosis via ROS generation |

| MDA-MB-231 | Varies | Inhibits cell proliferation |

4. Antidiabetic Effects

This compound has shown promise in managing type 2 diabetes mellitus (T2DM). In vitro studies indicated that it enhances insulin secretion in pancreatic β-cells without inducing cytotoxicity. The mechanism involves the activation of key signaling proteins such as PDX-1 and PPAR-γ, which are critical for insulin regulation .

Table 3: Antidiabetic Effects of this compound

| Study | Model | Effect |

|---|---|---|

| NCBI (2021) | INS-1 Rat β-cells | Enhanced glucose-stimulated insulin secretion |

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a controlled study using SH-SY5Y cells differentiated into neuron-like cells, this compound was administered prior to and during oxidative stress induction using H₂O₂. The results indicated a significant reduction in cell death compared to untreated controls, showcasing its potential as a neuroprotective agent in Parkinson's disease models .

Case Study 2: Antidiabetic Potential

A study investigating the effects of this compound on INS-1 rat pancreatic β-cells demonstrated that it mimics the action of gliclazide, an established antidiabetic drug. This suggests that MC could be a viable candidate for further development as an antidiabetic therapy .

Propiedades

IUPAC Name |

methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNYGKNIVPVPPX-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030290 | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3843-74-1 | |

| Record name | Caffeic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Caffeate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Methyl caffeate enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. It achieves this by enhancing signaling proteins like PDX-1 and PPAR-γ, and promoting phosphorylation of IRS-2, PI3K, and Akt. These molecules are crucial for β-cell function and insulin secretion.

ANone: [] Yes, studies indicate that this compound protects kidney epithelium cells from iodixanol-induced apoptosis. This protection is linked to reduced intracellular reactive oxygen species (ROS), suppressed phosphorylation of ERK, JNK, and P38, and decreased expression of kidney injury molecule-1 and cleaved caspase-3.

ANone: [] this compound shows promising cytotoxic activity against various cancer cell lines, including U87MG human glioblastoma cells. The underlying mechanism for this activity requires further investigation.

ANone: [, ] this compound, found in plants like Senna garrettiana and Heliotropium indicum, displays phytotoxic effects, inhibiting seed germination and seedling growth. This suggests a potential role in allelopathy, where plants release chemicals to influence the growth of neighboring plants.

ANone: The molecular formula of this compound is C10H10O4, and its molecular weight is 194.19 g/mol.

ANone: Various spectroscopic techniques are employed for this compound characterization, including:

- NMR (Nuclear Magnetic Resonance) [, , , , ]: Provides detailed structural information on proton and carbon environments.

- MS (Mass Spectrometry) [, , ]: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation.

- UV (Ultraviolet-Visible Spectroscopy) [, , ]: Reveals information about the electronic transitions within the molecule, particularly useful for conjugated systems like those found in this compound.

- IR (Infrared Spectroscopy) [, ]: Identifies functional groups present in the molecule by analyzing their characteristic vibrations.

ANone: [] this compound exhibits good stability in a pH range of 2-5.

ANone: [] Yes, this compound is more stable in whole blood at 0°C compared to 25°C. Additionally, it shows greater stability in acidified plasma than in unacidified plasma at 25°C.

ANone: [] Yes, this compound can be synthesized through enzymatic esterification using lipase as a catalyst. This reaction typically employs caffeic acid and methanol as substrates.

ANone: [, ] Microreactors offer several advantages for enzymatic this compound synthesis, including milder reaction conditions, enhanced mass transfer, and improved control over reaction parameters. This often results in higher product yields compared to traditional batch reactors.

ANone: [] Yes, molecular docking studies have investigated the interaction of this compound with the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). The results suggest that this compound binds to an allosteric site on PHGDH, potentially inhibiting its activity.

ANone: [] Studies have explored the anti-HIV activity of various caffeic acid derivatives, including this compound. While this compound demonstrates significant inhibition of HIV replication in PBMC cells, modifications like those found in phenethyl dithis compound (PEDMC) and phenethyl 3-(4-bromophenyl)acrylic (BrCAPE) result in a decrease in anti-HIV activity.

ANone: [] A novel poly(lactic-co-glycolic acid) nanoparticle loaded with both this compound and caffeic acid phenethyl ester (CAPE) has been developed. This formulation exhibits a sustained release profile for up to 10 days at pH 6.5.

ANone: [] Oral administration of this compound does not enhance the bioavailability of caffeic acid compared to direct oral administration of caffeic acid itself.

ANone: [] Intravenous administration of this compound leads to a lower conversion rate to caffeic acid (18%) compared to intravenous administration of ethyl caffeate (63%).

ANone: [, ] Yes, this compound displays potent antitumor activity in vitro against various cancer cell lines, including HeLa, SiHa, MCF-7, and MDA-MB-231.

ANone: [] A dihydrobenzofuran lignan, formed as a metabolite of this compound oxidation, exhibits potent in vivo antimetastatic activity. This highlights the potential of this compound and its derivatives as anticancer agents.

ANone: High-performance liquid chromatography (HPLC) is a common technique used for the quantification of this compound in various matrices [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.